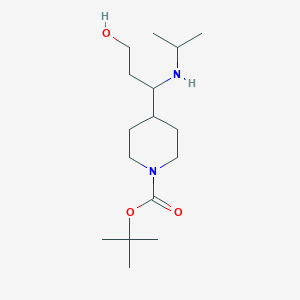
tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H32N2O3 and a molecular weight of 300.45 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with isopropylamine and 3-chloropropanol under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound in the investigation of enzyme-substrate interactions and receptor binding studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the development of new drugs targeting specific diseases, including neurological disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the isopropylamino group and the tert-butyl ester moiety. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C16H32N2O3 |
|---|---|
Poids moléculaire |
300.44 g/mol |
Nom IUPAC |
tert-butyl 4-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H32N2O3/c1-12(2)17-14(8-11-19)13-6-9-18(10-7-13)15(20)21-16(3,4)5/h12-14,17,19H,6-11H2,1-5H3 |
Clé InChI |
FMMHAUSMNLMLRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





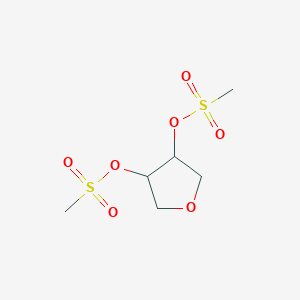
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
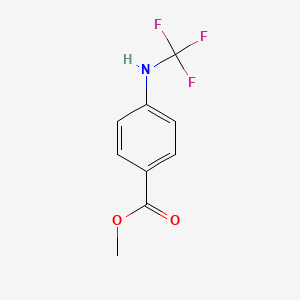

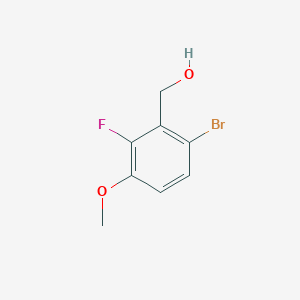
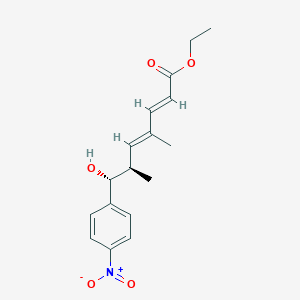
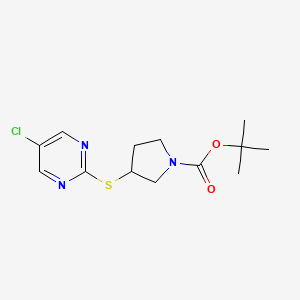

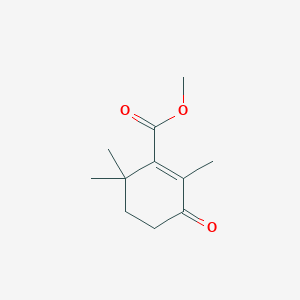
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
